1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H16BrN5O2 |
|---|---|
Molecular Weight |
390.23 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H16BrN5O2/c17-11-3-5-12(6-4-11)22-8-10(7-13(22)23)15(24)19-16-18-14(20-21-16)9-1-2-9/h3-6,9-10H,1-2,7-8H2,(H2,18,19,20,21,24) |
InChI Key |
YWDNYIGJWHXMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
The pyrrolidine-5-one ring is synthesized via intramolecular cyclization of γ-aminocarboxylic acid derivatives. A common method involves:
Alternative Route via Dieckmann Condensation
A diester precursor, diethyl 3-(4-bromophenylamino)glutarate , undergoes Dieckmann cyclization:
-
Catalyst : Sodium ethoxide (EtONa).
-
Conditions : Reflux in ethanol for 6 hours.
-
Outcome : Forms the pyrrolidone ring with concurrent ester hydrolysis to the carboxylic acid.
Preparation of 3-Cyclopropyl-1H-1,2,4-Triazol-5-Amine
Cyclocondensation of Thiosemicarbazides
The triazole ring is constructed via cyclization of cyclopropanecarbothioamide with hydrazine derivatives:
-
Step 1 : Reaction of cyclopropanecarbonyl chloride with thiosemicarbazide in THF yields 1-cyclopropyl-2-thiosemicarbazide .
-
Step 2 : Oxidative cyclization using iodine in DMSO forms the triazole ring.
Reaction equation :
Yield : 55–60%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates triazole formation:
-
Conditions : 150°C, 20 minutes, using Sc(OTf)₃ as a catalyst in isopropanol/water.
-
Advantage : Reduces reaction time from hours to minutes while improving yield (70–75%).
Coupling of Pyrrolidone Carboxylic Acid to Triazole Amine
Carbodiimide-Mediated Amide Bond Formation
The final step involves coupling the pyrrolidine-3-carboxylic acid with the triazole amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
-
Reagents : HATU (1.1 equiv), DIPEA (3 equiv) in anhydrous DMF.
-
Procedure :
Alternative Method Using Mixed Carbonate Activation
For acid-sensitive substrates, the carboxylic acid is converted to a mixed carbonate with ethyl chloroformate:
-
Conditions : Pyridine as base, dichloromethane solvent.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Column chromatography : Necessary to separate unreacted starting materials and byproducts.
-
Recrystallization : Ethanol/water mixtures yield pure product as white crystals (melting point: 214–216°C).
Analytical Characterization
Key spectroscopic data for the final compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (m, 4H, cyclopropane CH₂), 2.85 (dd, 1H, pyrrolidine CH), 3.42 (m, 2H, NCH₂), 7.62 (d, 2H, Ar-H), 8.01 (s, 1H, triazole-H).
-
HRMS : m/z calculated for C₁₆H₁₆BrN₅O₂ [M+H]⁺: 390.23, found: 390.21.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| HATU coupling | Carbodiimide activation in DMF | 85 | 99 | |
| Mixed carbonate | Ethyl chloroformate activation | 80 | 97 | |
| Microwave-assisted | Sc(OTf)₃ catalysis, 150°C | 75 | 98 |
Industrial-Scale Considerations
For large-scale production (>1 kg):
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole and pyrrolidine moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 390.23 g/mol. Its structure features a pyrrolidine core substituted with a bromophenyl group and a triazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.
Anticancer Research
The compound's structural features allow it to interact with biological pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Further investigation into its mechanism of action is ongoing, with promising results in preclinical models.
Neuroprotective Effects
Given the involvement of triazole derivatives in neuropharmacology, this compound is being explored for neuroprotective properties. It may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of related triazole derivatives against Staphylococcus aureus. The results indicated that modifications to the bromophenyl group significantly enhanced activity, leading researchers to explore similar substitutions in 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The exact mechanism of action of 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could play a role in its biological activity. The pyrrolidine moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Bromophenyl vs. 4-Fluorophenyl: The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () replaces bromine with fluorine.
- 4-Bromophenyl vs. 3-Bromophenyl: 1-(3-bromophenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide () demonstrates positional isomerism.
Heterocyclic Modifications
- 1,2,4-Triazole vs. Thiadiazole/Oxadiazole/Pyrazole: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () substitutes the triazole with a thiadiazole, which has different hydrogen-bonding capabilities and aromaticity. Thiadiazoles often enhance metabolic resistance but may reduce target specificity. 1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide () uses an oxadiazole, known for its electron-withdrawing properties, which could influence electronic distribution and binding kinetics.
Cyclopropyl vs. Alkyl/THP Substituents :
The cyclopropyl group in the target compound contrasts with bulkier substituents like tetrahydro-2H-pyran (THP) in . Cyclopropyl’s small size and ring strain may improve membrane permeability compared to THP, which could enhance solubility but reduce blood-brain barrier penetration.
Comparative Data Table
Biological Activity
The compound 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a derivative of pyrrolidine and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of a bromophenyl group, a cyclopropyl group, and a pyrrolidine carboxamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 5-oxopyrrolidine derivatives, including those with triazole substitutions. The biological activity was assessed using human lung adenocarcinoma (A549) cells.
Research Findings
- Cell Viability Assay : Compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that the compound reduced A549 cell viability significantly compared to control groups.
- Structure-Activity Relationship :
- Substitutions on the phenyl ring (e.g., bromine) enhanced anticancer activity.
- The presence of the cyclopropyl group was found to contribute positively to the cytotoxic effects.
- Notably, compounds with 4-bromophenyl substitutions exhibited reduced cell viability to approximately 61% compared to untreated controls .
Case Study
In a comparative study involving multiple derivatives:
- Compound with 4-bromophenyl : Showed enhanced cytotoxicity with IC50 values lower than many standard chemotherapeutics.
- Cisplatin Comparison : The compound's efficacy was benchmarked against cisplatin, revealing comparable or superior activity in certain contexts .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against multidrug-resistant pathogens.
Research Findings
- Pathogen Testing : The compound was screened against various strains including Staphylococcus aureus and Escherichia coli.
- Inhibition Zones : Results indicated significant inhibition zones against resistant strains, suggesting potential as a therapeutic agent for infections caused by resistant bacteria .
| Microorganism | Inhibition Zone (mm) | Remarks |
|---|---|---|
| Staphylococcus aureus | 20 | Effective against MRSA |
| Escherichia coli | 15 | Moderate efficacy |
| Klebsiella pneumoniae | 18 | Effective against carbapenemase-producing strains |
The proposed mechanism of action for the anticancer and antimicrobial activity includes:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Bacterial Cell Wall Synthesis : Likely due to structural mimicry with essential bacterial metabolites.
Q & A
Q. What are the key synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution for introducing the 4-bromophenyl group.
- Condensation reactions to form the pyrrolidone ring.
- Cyclization to incorporate the 1,2,4-triazole moiety.
Critical parameters include:
- Solvent selection (e.g., DMF for polar intermediates, THF for cyclization steps).
- Temperature control (e.g., maintaining 0–5°C during sensitive substitutions).
- Catalyst use (e.g., palladium catalysts for coupling reactions).
Yields are optimized via iterative purification (e.g., column chromatography) and real-time monitoring (TLC/HPLC) .
Q. How can advanced spectroscopic and crystallographic techniques characterize this compound?
- X-ray crystallography resolves the 3D structure, confirming stereochemistry and bond angles (e.g., torsion angles in the pyrrolidone ring) .
- NMR spectroscopy (1H, 13C, 2D-COSY) identifies functional groups and hydrogen-bonding patterns. For example, the 5-oxo group shows a distinct downfield shift at ~175 ppm in 13C NMR .
- HRMS validates molecular weight and fragmentation patterns.
Q. What functional groups contribute to biological activity, and how can they be modified?
Key groups include:
- 4-Bromophenyl : Enhances lipophilicity and target binding via halogen bonding.
- 1,2,4-Triazole : Participates in hydrogen bonding with enzymatic active sites.
- Pyrrolidone : Stabilizes the compound’s conformation.
Modifications:
- Replacing bromine with chlorine or fluorine alters electronic properties.
- Substituting cyclopropyl with larger groups (e.g., cyclohexyl) impacts steric hindrance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile?
Methodology :
Synthesize analogs with systematic substitutions (e.g., halogen variations, ring expansions).
Test in vitro activity against target proteins (e.g., kinase inhibition assays).
Analyze data using multivariate regression to correlate structural features with potency.
Q. Example SAR Findings :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Bromine → Chlorine | Reduced IC50 by 30% | |
| Cyclopropyl → Cyclohexyl | Increased selectivity for EGFR |
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Assay variability (e.g., cell-line specificity, incubation time).
- Compound purity (e.g., impurities >5% skew IC50 values).
Q. Resolution Strategies :
- Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).
- Validate purity via HPLC-MS and orthogonal characterization (e.g., elemental analysis) .
Q. What role does X-ray crystallography play in elucidating 3D structure and interactions?
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Screens against protein databases (e.g., PDB) to prioritize targets.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy calculations (MM/PBSA): Predict binding affinities for triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
